molecular formula C9H6FN3O3 B13703298 3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine

3-(3-Fluoro-5-nitrophenyl)isoxazol-5-amine

Cat. No.: B13703298
M. Wt: 223.16 g/mol
InChI Key: VMJQSGPVMYRLGT-UHFFFAOYSA-N
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Description

5-Amino-3-(3-fluoro-5-nitrophenyl)isoxazole: (MFCD24125337) is a chemical compound with the molecular formula C9H6FN3O3 It is characterized by the presence of an isoxazole ring substituted with an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(3-fluoro-5-nitrophenyl)isoxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, the synthesis of 5-Amino-3-(3-fluoro-5-nitrophenyl)isoxazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different substituted isoxazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

  • Oxidation can yield nitroso or nitro derivatives.
  • Reduction can produce various substituted amino isoxazoles.
  • Substitution reactions can lead to a wide range of functionalized isoxazoles.

Scientific Research Applications

Chemistry: 5-Amino-3-(3-fluoro-5-nitrophenyl)isoxazole is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-fluoro-5-nitrophenyl)isoxazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 5-Amino-3-(3-chloro-5-nitrophenyl)isoxazole
  • 5-Amino-3-(3-bromo-5-nitrophenyl)isoxazole
  • 5-Amino-3-(3-methyl-5-nitrophenyl)isoxazole

Comparison: Compared to its analogs, 5-Amino-3-(3-fluoro-5-nitrophenyl)isoxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.

Properties

Molecular Formula

C9H6FN3O3

Molecular Weight

223.16 g/mol

IUPAC Name

3-(3-fluoro-5-nitrophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6FN3O3/c10-6-1-5(2-7(3-6)13(14)15)8-4-9(11)16-12-8/h1-4H,11H2

InChI Key

VMJQSGPVMYRLGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NOC(=C2)N

Origin of Product

United States

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